

Initial Investigation of 2,3-Dibromopropene Toxicity: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromopropene

Cat. No.: B1205560

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Disclaimer: This document provides a summary of available toxicological data for **2,3-dibromopropene** and structurally related compounds. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive risk assessment.

Executive Summary

2,3-Dibromopropene is a halogenated alkene whose toxicological profile is not extensively characterized in publicly available literature. This technical guide synthesizes the current understanding of its toxicity, drawing from studies on the compound itself and its structural analogs. The primary mechanism of toxicity for **2,3-dibromopropene** appears to be linked to its metabolism, specifically through conjugation with glutathione (GSH), leading to hepatotoxicity. Evidence suggests that this process can deplete cellular GSH levels, inducing oxidative stress. While direct studies on the carcinogenicity, reproductive, and developmental toxicity of **2,3-dibromopropene** are limited, data from related brominated propanes and propenes indicate potential concerns for these endpoints. Further comprehensive toxicological evaluation is warranted to fully elucidate the risk profile of **2,3-dibromopropene**.

Acute Toxicity

Limited data is available for the acute toxicity of **2,3-dibromopropene**.

Table 1: Acute Toxicity of **2,3-Dibromopropene**

Route of Administration	Test Species	Parameter	Value	Reference
Intravenous	Mouse	LD50	100 mg/kg	[1]

Experimental Protocols

2.1.1 Acute Oral Toxicity (Representative OECD 423 Guideline)

A standardized acute oral toxicity study for **2,3-dibromopropene** has not been identified in the public domain. A representative study would follow a protocol similar to the OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

- **Test Animals:** Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain) are used.
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, with free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance, **2,3-dibromopropene**, would be administered as a single oral dose by gavage. The starting dose level is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
- **Procedure:** A stepwise procedure is used where the outcome of dosing a single animal determines the dose for the next animal.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the observation period.

Genotoxicity

Direct and comprehensive genotoxicity data for **2,3-dibromopropene** is not readily available. However, studies on its potential metabolites and related compounds suggest a genotoxic potential.

- **Metabolites:** The potential metabolites of tris(2,3-dibromopropyl)phosphate, 2-bromoacrolein (2-BA) and 2,3-dibromopropanal (2,3-DBPA), were found to be mutagenic in *Salmonella typhimurium* strain TA100, both with and without metabolic activation.[2] These metabolites also caused DNA single-stranded breaks in cultured Reuber hepatoma cells.[2]
- **Related Compounds:** The structurally related compound 2,3-dibromo-1-propanol was reported to be genotoxic in various in vitro systems, including *Salmonella typhimurium* and *Escherichia coli*.[3]

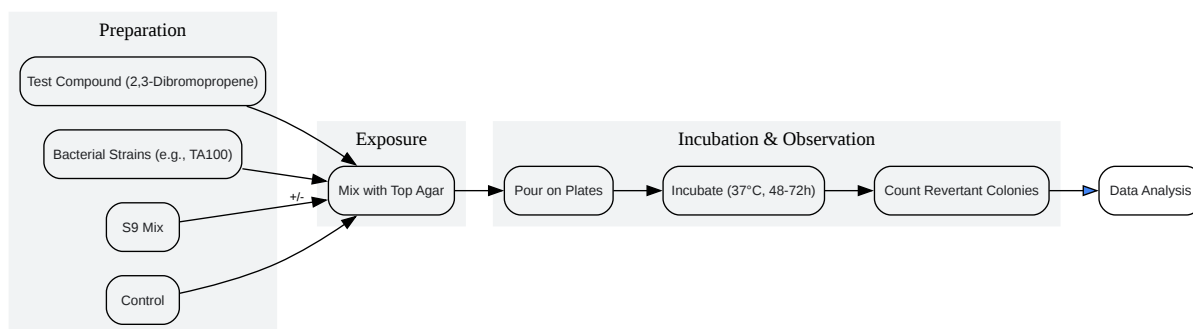
Experimental Protocols

3.1.1 Bacterial Reverse Mutation Test (Ames Test) (Representative OECD 471 Guideline)

A standard Ames test to evaluate the mutagenicity of **2,3-dibromopropene** would be conducted as follows:

- **Tester Strains:** A set of *Salmonella typhimurium* strains, including TA98, TA100, TA1535, and TA1537, and an *Escherichia coli* strain, WP2 uvrA, would be used to detect different types of mutations (frameshift and base-pair substitutions).
- **Metabolic Activation:** The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone.
- **Procedure (Plate Incorporation Method):**
 - Varying concentrations of **2,3-dibromopropene**, the bacterial tester strain, and either the S9 mix or a buffer are added to molten top agar.
 - The mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.

- **Data Analysis:** The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted for each concentration and compared to the spontaneous reversion rate in the negative (solvent) control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.



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Figure 1: Ames Test Experimental Workflow.

Carcinogenicity

No dedicated carcinogenicity bioassays for **2,3-dibromopropene** were identified in the reviewed literature. However, studies on structurally similar compounds raise concerns.

- **2,3-Dibromo-1-propanol:** Dermal application of this compound resulted in clear evidence of carcinogenic activity in F344/N rats and B6C3F1 mice, causing neoplasms at multiple sites including the skin, nose, oral mucosa, esophagus, forestomach, and liver.[1]
- **Tetrabromobisphenol A-bis(2,3-dibromopropyl ether):** While a 3-month gavage study in rats and mice did not show treatment-related lesions, this compound was nominated for study due to the known carcinogenicity of its dibromo-1-propanol core structure.[4]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **2,3-dibromopropene** were not found. Data from related compounds are summarized below.

- 2-Bromopropane: This compound is a known reproductive and hematopoietic toxicant in humans and experimental animals.[5][6] Inhalation exposure in rats was shown to induce fetal lethality.[7]

Mechanism of Toxicity: Hepatotoxicity and Glutathione Conjugation

The primary identified toxic effect of **2,3-dibromopropene** is hepatotoxicity, which appears to be mediated by its metabolism through glutathione conjugation.[8]

In Vivo Evidence

A study in male ICR mice demonstrated that oral administration of **2,3-dibromopropene** at doses of 20, 50, and 100 mg/kg for 24 hours caused a dose-dependent elevation of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities, indicative of liver damage.[8]

Table 2: Effect of **2,3-Dibromopropene** on Serum ALT and AST in Mice

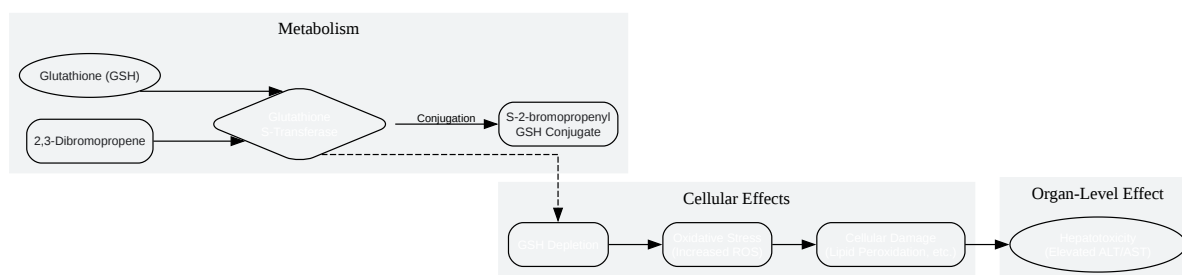
Dose (mg/kg)	Serum ALT Activity (IU/L)	Serum AST Activity (IU/L)
0 (Control)	(baseline)	(baseline)
20	Elevated	Elevated
50	More Elevated	More Elevated
100	Significantly Elevated	Significantly Elevated

Data adapted from Lee et al. (2006).[8] Specific numerical values were not provided in the abstract.

The study also identified the formation of an S-2-bromopropenyl GSH conjugate in the liver and serum of mice treated with 100 mg/kg of **2,3-dibromopropene**.^[8] The concentration of this conjugate peaked 6 hours after treatment.^[8] While the total hepatic GSH content was not significantly changed after 24 hours, a slight reduction was observed at 6 hours, followed by a significant increase at 12 hours, suggesting an initial depletion and subsequent compensatory response.^[8]

Proposed Signaling Pathway

The conjugation of **2,3-dibromopropene** with glutathione is a detoxification pathway. However, this process can lead to the depletion of cellular GSH. Reduced GSH levels can impair the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress can, in turn, damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cell death and tissue damage, in this case, hepatotoxicity.



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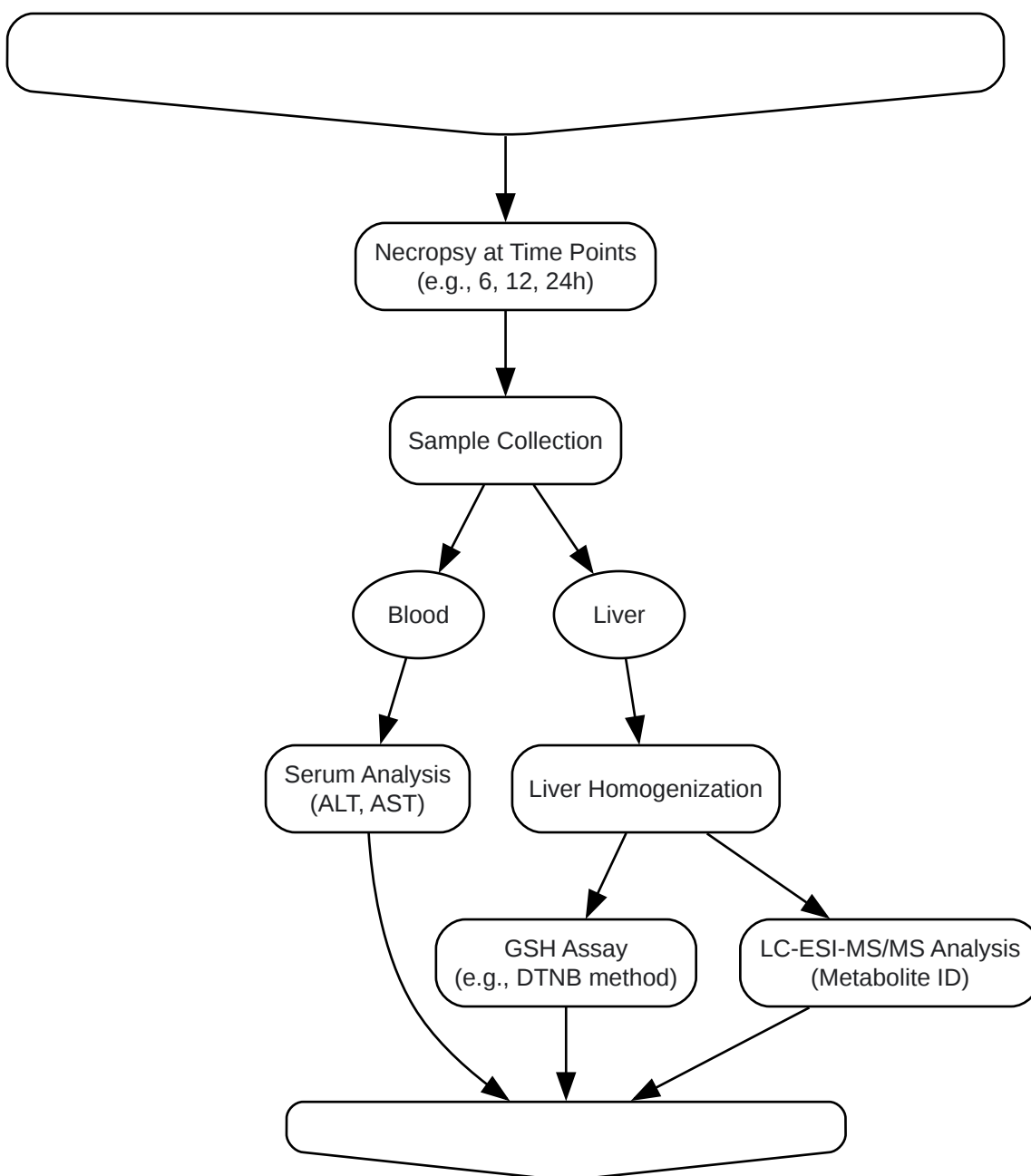
Figure 2: Proposed Pathway for **2,3-Dibromopropene**-Induced Hepatotoxicity.

Experimental Protocols

6.3.1 In Vivo Hepatotoxicity Assessment in Mice

The following is a representative protocol based on the study by Lee et al. (2006).[8]

- Test Animals: Male ICR mice.
- Dose Administration: **2,3-Dibromopropene** is administered orally (e.g., by gavage) at various doses (e.g., 20, 50, and 100 mg/kg). A control group receives the vehicle (e.g., corn oil).
- Time Course: Animals are necropsied at different time points after administration (e.g., 6, 12, and 24 hours).
- Serum Biochemistry: Blood is collected, and serum is analyzed for liver function markers, including ALT and AST activities.
- Hepatic Glutathione Measurement: Liver tissue is homogenized, and the concentration of reduced glutathione (GSH) is determined using a spectrophotometric assay, such as the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) method.
- Metabolite Identification: Liver and serum samples are analyzed by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) to identify and quantify the glutathione conjugate of **2,3-dibromopropene**.



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Figure 3: Experimental Workflow for In Vivo Hepatotoxicity Assessment.

Conclusion and Future Directions

The available data, although limited, suggest that **2,3-dibromopropene** poses a potential health risk, particularly to the liver. The mechanism of hepatotoxicity appears to involve metabolic activation via glutathione conjugation, leading to oxidative stress. The genotoxic

potential of its metabolites and the carcinogenicity and reproductive toxicity of structurally similar compounds highlight the need for a more thorough toxicological evaluation of **2,3-dibromopropene**.

Future research should focus on:

- Conducting comprehensive acute toxicity studies via oral, dermal, and inhalation routes.
- Performing a full battery of genotoxicity tests, including in vivo assays.
- Undertaking chronic toxicity and carcinogenicity bioassays.
- Evaluating the reproductive and developmental toxicity of **2,3-dibromopropene** according to established regulatory guidelines.
- Further elucidating the molecular mechanisms of toxicity, including the specific signaling pathways involved in oxidative stress and cell death.

Such studies are crucial for a comprehensive risk assessment and for establishing safe handling and exposure limits for **2,3-dibromopropene**.

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